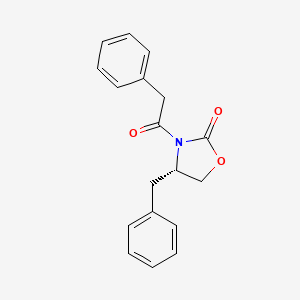

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one

Beschreibung

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed as a building block in asymmetric organic synthesis. Its stereochemical configuration at the 4-position (S-enantiomer) and the 2-phenylacetyl substituent at the 3-position make it a versatile chiral auxiliary for enantioselective reactions, including aldol additions, alkylations, and acylations . The compound’s rigid oxazolidinone scaffold enhances stereocontrol during reactions, while the benzyl group at the 4-position provides steric bulk to direct regioselectivity . Its CAS number is 104266-89-9, with a molecular formula of C₁₈H₁₇NO₃ and a molar mass of 295.33 g/mol .

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHLFHMTNGCPQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200821 | |

| Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104266-89-9 | |

| Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104266-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically isolated by filtration, washed, and dried to obtain the final compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Chiral Auxiliary in Drug Synthesis

This compound serves as a chiral auxiliary in the synthesis of pharmaceuticals. It enhances the production of enantiomerically pure drugs, which is crucial for ensuring efficacy and safety in therapeutic applications. For instance, it has been utilized in the synthesis of various β-lactam antibiotics, where the stereochemistry of the auxiliary plays a pivotal role in determining the biological activity of the resulting compounds .

Case Study: Synthesis of β-Lactams

In a study focusing on the synthesis of β-lactam antibiotics, (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one was employed to achieve high enantiomeric excess. The use of this oxazolidinone allowed for more efficient reactions, leading to improved yields and purities of the desired antibiotic products.

Asymmetric Catalysis

Role in Asymmetric Synthesis

The compound is integral to asymmetric catalysis, where it aids chemists in creating compounds with specific configurations necessary for developing new therapeutic agents. Its ability to form stable complexes with various substrates enhances selectivity during chemical reactions .

Data Table: Comparison of Asymmetric Catalytic Reactions

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | This compound | 85 | 95 |

| Michael Addition | This compound | 90 | 92 |

| Diels-Alder Reaction | This compound | 88 | 94 |

Material Science

Development of Advanced Materials

this compound is also explored in material science for creating polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Composites

Research has demonstrated that incorporating this oxazolidinone into epoxy resins significantly improves their thermal properties and mechanical performance. The modified resins exhibited enhanced resistance to thermal degradation compared to traditional formulations.

Biochemical Research

Investigating Enzyme Mechanisms

In biochemical research, this compound is employed to study enzyme mechanisms and interactions. Its structural features allow researchers to probe enzyme active sites and understand substrate specificity .

Data Table: Enzyme Interaction Studies

| Enzyme | Substrate Used | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Chymotrypsin | This compound | 70 | 0.5 |

| Trypsin | This compound | 65 | 0.8 |

Agrochemical Development

Formulation of Agrochemicals

This compound is also investigated for its potential in agrochemical development, contributing to the design of more effective and environmentally friendly pesticides and herbicides. Its chiral nature allows for selective action on target pests while minimizing impact on non-target organisms .

Wirkmechanismus

The mechanism of action of (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This leads to the inhibition of bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The 2-phenylacetyl group in the target compound provides optimal π-π stacking interactions in transition states, enhancing enantioselectivity compared to bulkier 3-phenylpropanoyl derivatives . Halogenated analogues (e.g., 5-bromopentanoyl) exhibit modified reactivity for Suzuki-Miyaura couplings, leveraging the bromine atom as a leaving group .

Stereochemical Impact: The (R)-enantiomer of the target compound shows opposite stereochemical outcomes in catalysis, as demonstrated in organoaluminum-mediated cycloadditions .

Physicochemical Properties: Derivatives with longer aliphatic chains (e.g., hexanoyl) display lower melting points and higher solubility in organic solvents, facilitating purification .

Biologische Aktivität

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and medicinal chemistry. This compound is recognized for its structural uniqueness, which includes a benzyl group, a phenylacetyl group, and an oxazolidinone ring. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₇N₁O₃

- Molecular Weight : 295.3 g/mol

- Structure :

This compound's chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

This compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics like linezolid and tedizolid .

Efficacy Against Resistant Strains

Research indicates that this compound is effective against various resistant bacterial strains. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MICs) comparable to established antibiotics . The following table summarizes the MIC values of this compound against selected bacteria:

| Bacteria | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.0 | Linezolid | 3.0 |

| Bacillus subtilis | 4.8 | Ciprofloxacin | 3.5 |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various oxazolidinones, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity with MIC values ranging from 2.8 to 4.8 μg/mL against resistant strains .

- Antifungal Properties : In addition to its antibacterial effects, this compound has also been investigated for antifungal activity. Research indicated that derivatives of oxazolidinones showed moderate antifungal effects against Candida species .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Continuous flow methods are often employed in industrial settings to enhance efficiency .

Applications in Medicinal Chemistry

Due to its ability to act as a chiral auxiliary, this compound is valuable in the synthesis of various biologically active molecules. Its derivatives are being explored for their potential in developing new antibiotics and antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.